REACTION_SMILES
|
[CH3:13][O:14][CH:15]1[CH2:16][CH2:17][CH:18]([C:21](=[O:22])[OH:23])[CH2:19][CH2:20]1.[CH3:30][C:31]#[N:32].[CH3:36][N:37]([CH3:38])[CH:39]=[O:40].[CH3:6][N:7]1[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1.[Cl:24][C:25]([C:26]([Cl:27])=[O:28])=[O:29].[Cl:33][CH2:34][Cl:35].[SiH3:1][CH2:2][C:3]([NH2:4])=[O:5]>>[CH3:13][O:14][CH:15]1[CH2:16][CH2:17][CH:18]([C:21](=[O:23])[Cl:24])[CH2:19][CH2:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
NC(=O)C[SiH3]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C[SiH3]
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC(C(=O)Cl)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |